molecular formula C21H18ClN3O2S B4548096 (5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B4548096
M. Wt: 411.9 g/mol
InChI Key: QRUDQCYRNUJAGP-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a butoxyphenyl and a chlorophenyl group. The compound’s structure imparts it with unique chemical properties, making it of interest in various fields of scientific research.

Scientific Research Applications

(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-Methoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
  • (5Z)-2-(4-Ethoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one lies in its specific substituents, which impart distinct chemical and biological properties. The butoxyphenyl group, in particular, may enhance its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-2-3-12-27-16-10-8-14(9-11-16)19-23-21-25(24-19)20(26)18(28-21)13-15-6-4-5-7-17(15)22/h4-11,13H,2-3,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUDQCYRNUJAGP-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

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